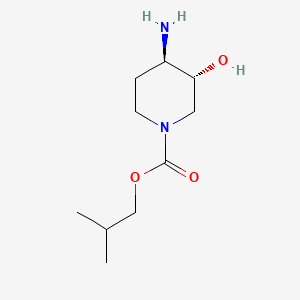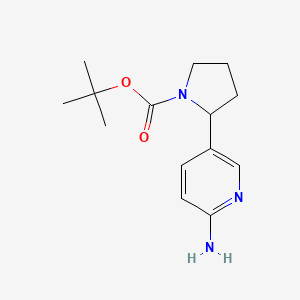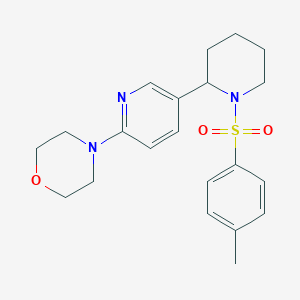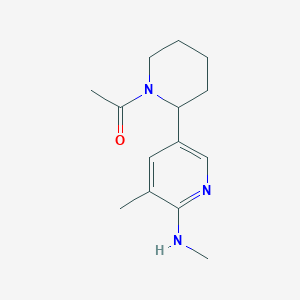![molecular formula C17H21N3NaO4S+ B11820947 sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)
sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid” is a complex organic compound that features a thieno[3,4-d]imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the thieno[3,4-d]imidazole core, followed by the introduction of the pentanoylamino and benzoic acid groups. Common reagents used in these reactions include thionyl chloride, amines, and carboxylic acids. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thieno[3,4-d]imidazole core can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles or electrophiles; often in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules could provide insights into its mechanism of action.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The thieno[3,4-d]imidazole core may play a crucial role in binding to these targets, influencing their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-d]imidazole derivatives: These compounds share the core structure and may have similar reactivity and applications.
Benzoic acid derivatives: Compounds with a benzoic acid moiety can undergo similar chemical reactions and have comparable uses in research and industry.
Uniqueness
What sets “sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid” apart is its specific combination of functional groups. This unique structure may confer distinct properties, such as enhanced reactivity or specific biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H21N3NaO4S+ |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid |
InChI |
InChI=1S/C17H21N3O4S.Na/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15;/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24);/q;+1/t12-,13-,15-;/m0./s1 |
InChI Key |
AMXZKFYBAOWERX-HZPCBCDKSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2.[Na+] |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(3,3-Dimethylbutan-2-yl)amino]methyl}aniline](/img/structure/B11820864.png)



![4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B11820890.png)
![rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B11820894.png)


![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
![1-[2-(Methylamino)ethyl]-1,3-diazinan-2-one hydrochloride](/img/structure/B11820939.png)




